molecular formula C25H24N4O3 B13826430 (3aS,6R,7R,7aS)-2-[2-(1H-indol-3-yl)ethyl]-1-oxo-N-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aS,6R,7R,7aS)-2-[2-(1H-indol-3-yl)ethyl]-1-oxo-N-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No.: B13826430
M. Wt: 428.5 g/mol
InChI Key: RQLZILOXHMFMSJ-WTEVXDJOSA-N
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Description

The compound (3aS,6R,7R,7aS)-2-[2-(1H-indol-3-yl)ethyl]-1-oxo-N-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is a complex organic molecule characterized by its unique structural features. It contains an indole moiety, a pyridine ring, and an epoxyisoindole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyridine precursors. These precursors are then subjected to a series of reactions, including condensation, cyclization, and epoxidation, to form the final product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving indole and pyridine derivatives.

    Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, while the pyridine ring can modulate the activity of certain proteins. The epoxyisoindole core may also play a role in the compound’s biological activity by stabilizing specific conformations or facilitating interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • Pyridine-2-carboxamide
  • Epoxyisoindole derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both indole and pyridine moieties, along with the epoxyisoindole core, allows for a wide range of interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

(1S,5S,6R,7R)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C25H24N4O3/c30-23(28-14-17-5-3-4-11-26-17)21-20-8-10-25(32-20)15-29(24(31)22(21)25)12-9-16-13-27-19-7-2-1-6-18(16)19/h1-8,10-11,13,20-22,27H,9,12,14-15H2,(H,28,30)/t20-,21+,22-,25-/m1/s1

InChI Key

RQLZILOXHMFMSJ-WTEVXDJOSA-N

Isomeric SMILES

C1[C@@]23C=C[C@@H](O2)[C@@H]([C@@H]3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NCC6=CC=CC=N6

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NCC6=CC=CC=N6

Origin of Product

United States

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